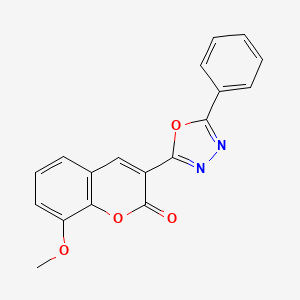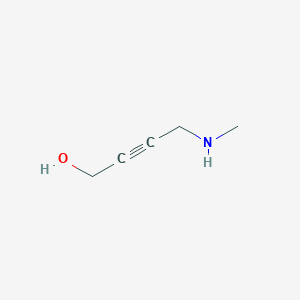
1-(4-异丙氧基苯甲酰)-3-甲苯磺酰-1H-咪唑-2(3H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Isopropoxybenzoyl)-3-tosyl-1H-imidazol-2(3H)-one is a synthetic organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring
科学研究应用
1-(4-Isopropoxybenzoyl)-3-tosyl-1H-imidazol-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and coordination polymers.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-isopropoxybenzoyl)-3-tosyl-1H-imidazol-2(3H)-one typically involves multiple steps, starting with the preparation of key intermediates such as 4-isopropoxybenzoyl chloride and tosyl imidazole. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
-
Preparation of 4-Isopropoxybenzoyl Chloride
Reagents: 4-isopropoxybenzoic acid, thionyl chloride (SOCl2)
Conditions: Reflux in anhydrous conditions
Reaction: 4-isopropoxybenzoic acid reacts with thionyl chloride to form 4-isopropoxybenzoyl chloride.
-
Preparation of Tosyl Imidazole
Reagents: Imidazole, p-toluenesulfonyl chloride (tosyl chloride)
Conditions: Base (e.g., triethylamine) in an organic solvent (e.g., dichloromethane)
Reaction: Imidazole reacts with tosyl chloride to form tosyl imidazole.
-
Coupling Reaction
Reagents: 4-isopropoxybenzoyl chloride, tosyl imidazole
Conditions: Base (e.g., pyridine) in an organic solvent (e.g., dichloromethane)
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to scale up the process, ensuring cost-effectiveness, safety, and environmental compliance. This may include the use of continuous flow reactors, automated systems, and advanced purification techniques.
化学反应分析
Types of Reactions
1-(4-Isopropoxybenzoyl)-3-tosyl-1H-imidazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, and alkoxides
Major Products Formed
Oxidation: Oxidized imidazole derivatives
Reduction: Reduced imidazole derivatives
Substitution: Substituted imidazole derivatives with various functional groups.
作用机制
The mechanism of action of 1-(4-isopropoxybenzoyl)-3-tosyl-1H-imidazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
4-Isopropoxybenzoyl Chloride: A key intermediate in the synthesis of 1-(4-isopropoxybenzoyl)-3-tosyl-1H-imidazol-2(3H)-one.
[(4-Isopropoxybenzoyl)amino]acetic Acid:
Uniqueness
1-(4-Isopropoxybenzoyl)-3-tosyl-1H-imidazol-2(3H)-one is unique due to the presence of both isopropoxybenzoyl and tosyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific research and industrial applications, distinguishing it from other imidazole derivatives .
属性
IUPAC Name |
1-(4-methylphenyl)sulfonyl-3-(4-propan-2-yloxybenzoyl)imidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S/c1-14(2)27-17-8-6-16(7-9-17)19(23)21-12-13-22(20(21)24)28(25,26)18-10-4-15(3)5-11-18/h4-14H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INKAVFLHNRGAFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CN(C2=O)C(=O)C3=CC=C(C=C3)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Chloro-1-[4-(5-cyclopropyl-1,2,4-thiadiazol-3-yl)piperazin-1-yl]ethanone](/img/structure/B2522930.png)


![8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-hexyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/new.no-structure.jpg)

![N-[2-(Prop-2-enoylamino)ethyl]spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-carboxamide](/img/structure/B2522936.png)
![Ethyl 7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2522938.png)



![7-Amino-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2522945.png)
![ethyl 1-(4-methylphenyl)-4-{[(4-methylphenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2522946.png)


